Siomycin A

Structural Biology Thiopeptide Chemistry FOXM1 Inhibition

Siomycin A is a macrocyclic thiopeptide antibiotic isolated from Streptomyces sioyaensis. It is a member of the thiostrepton family and acts as a potent and selective inhibitor of the oncogenic transcription factor Forkhead box M1 (FOXM1), distinguishing it from broader-spectrum thiopeptides.

Molecular Formula C71H81N19O18S5
Molecular Weight 1648.9 g/mol
CAS No. 12656-09-6
Cat. No. B079967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiomycin A
CAS12656-09-6
Synonyms1-valine-2-(2,3-didehydroalanine)thiostrepton
siomycin A
Molecular FormulaC71H81N19O18S5
Molecular Weight1648.9 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O
InChIInChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)/b37-14-/t30-,31-,32+,33+,34+,38+,44+,46-,47-,48-,50-,51+,52+,70+,71+/m0/s1
InChIKeyAKFVOKPQHFBYCA-KJULAZMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Siomycin A (CAS 12656-09-6) for Research and Procurement: A Quantitative Evidence Guide to Differentiation from Thiopeptide Analogs


Siomycin A is a macrocyclic thiopeptide antibiotic isolated from Streptomyces sioyaensis [1]. It is a member of the thiostrepton family and acts as a potent and selective inhibitor of the oncogenic transcription factor Forkhead box M1 (FOXM1), distinguishing it from broader-spectrum thiopeptides [2]. Its unique dual mechanism involves both inhibition of bacterial protein synthesis via 23S rRNA binding and proteasome inhibition in mammalian tumor cells [3]. This evidence guide provides the quantitative differentiation necessary for informed scientific selection relative to its closest analog, thiostrepton, and other thiazole antibiotics.

Why Siomycin A (CAS 12656-09-6) Cannot Be Simply Replaced by Thiostrepton or Other Thiazole Antibiotics


Procurement decisions based solely on compound class membership risk experimental failure. Siomycin A is frequently and erroneously considered interchangeable with its close structural analog, thiostrepton. However, key differences in the R1-R2 residue composition (valine-dehydroalanine in Siomycin A versus isoleucine-alanine in thiostrepton) lead to distinct structural and functional profiles [1]. Moreover, the presence of the quinaldic acid 'B ring' is essential for proteasome inhibitory activity, a property absent in many other thiazole antibiotics lacking this structural feature [2]. Substitution without verifying these quantitative and qualitative distinctions can lead to misinterpretation of data, especially in FOXM1 inhibition studies and antibacterial assays. The evidence below provides the necessary, verifiable differentiation to guide proper scientific selection.

Siomycin A (CAS 12656-09-6): A Quantitative Evidence Guide for Differentiated Selection


Structural Differentiation from Thiostrepton: Two Key Residue Differences Drive Functional Divergence

Siomycin A and thiostrepton, while highly similar, are differentiated by two residues in their macrocyclic structure. This structural difference is a critical factor for scientific selection. The specific difference is at the R1 and R2 positions, where Siomycin A possesses valine and dehydroalanine, whereas thiostrepton contains isoleucine and alanine [1].

Structural Biology Thiopeptide Chemistry FOXM1 Inhibition

Proteasome Inhibitory Activity: A Defining Feature Absent in Other Thiazole Antibiotics

A key differentiator for Siomycin A and thiostrepton is their ability to act as proteasome inhibitors, a property linked to the presence of the quinaldic acid 'B ring'. Other thiazole antibiotics, such as berninamycin, micrococcin P1, thiocillin, and YM-266183, which lack this ring, do not demonstrate proteasome inhibitory activity [1]. This makes Siomycin A the preferred choice for studies involving the proteasome-FOXM1 axis.

Proteasome Inhibition Thiopeptide Antibiotics Mechanism of Action

Selective FOXM1 Inhibition vs. Thiostrepton and Broader Forkhead Family Selectivity

Siomycin A and thiostrepton both inhibit FOXM1 transcriptional activity, but a key differentiator is their selectivity. Both compounds were shown to not inhibit the transcriptional activity of other Forkhead family members (FoxA1, FoxO1, FoxO3a) or other non-related transcription factors [1]. This selectivity profile is a critical parameter for researchers.

FOXM1 Inhibition Transcription Factor Selectivity Oncology Research

Differential Antibacterial Potency: Siomycin A MIC Data Against Gram-Positive Bacteria

Siomycin A demonstrates potent, concentration-dependent antibacterial activity. Its Minimum Inhibitory Concentration (MIC) against gram-positive bacteria is reported in the range of 0.1 - 0.78 µg/mL [1]. This high potency defines its utility in antimicrobial research and screening.

Antibacterial Activity MIC Determination Gram-Positive Pathogens

Time-Dependent Cytotoxicity: Siomycin A Exhibits Greater Potency Over Extended Exposure in Cancer Cell Lines

Siomycin A exhibits time-dependent cytotoxicity in human pancreatic cancer MiaPaCa-2 cells. The IC50 value decreases significantly with longer exposure times: from 6.38 µM at 24 hours to 0.76 µM at 48 hours, and further to 0.54 µM at 72 hours [1]. This demonstrates a progressive increase in potency with sustained treatment.

Cancer Research Cytotoxicity Assay FOXM1-Targeted Therapy

Siomycin A (CAS 12656-09-6): Validated Application Scenarios Based on Quantitative Evidence


Selective FOXM1 Inhibition in Cancer Cell Studies

For research requiring specific and selective inhibition of the oncogenic transcription factor FOXM1 without off-target effects on other Forkhead family members, Siomycin A is a well-validated choice. Its selectivity has been directly confirmed against FoxA1, FoxO1, and FoxO3a [4]. This makes it ideal for elucidating FOXM1-dependent pathways in cancer cell lines and for studying FOXM1-mediated transcriptional regulation.

Investigating the FOXM1-Proteasome Axis in Mammalian Tumor Cells

Siomycin A is uniquely suited for studies investigating the intersection of proteasome inhibition and FOXM1 suppression. Its established dual activity as both a FOXM1 inhibitor and a proteasome inhibitor, a property linked to its B-ring structure and absent in other thiazole antibiotics [4], makes it a superior tool for dissecting this specific mechanism in cancer models.

Antibacterial Susceptibility Testing and Gram-Positive Pathogen Studies

Siomycin A is a relevant standard for antibacterial susceptibility testing, particularly against Gram-positive organisms. Its known MIC range of 0.1 - 0.78 µg/mL [4] provides a quantifiable benchmark. It can be used as a control compound in assays screening for new antibacterial agents or in studies exploring mechanisms of resistance in pathogens like Staphylococcus aureus.

Structure-Activity Relationship (SAR) Studies for Thiopeptide Antibiotics

Given its well-characterized structural difference from thiostrepton (valine-dehydroalanine vs. isoleucine-alanine at R1-R2) [4], Siomycin A is an essential comparator in SAR studies. Researchers can use it to probe how specific residue modifications affect biological activity, including FOXM1 inhibition, proteasome inhibition, and antibacterial potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Siomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.